ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes an indole core, an azepane ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the azepane ring and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Indole Core Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole core.
Esterification: The final step involves esterification, where the carboxylic acid group on the indole core reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H32N2O4 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C22H32N2O4/c1-4-27-22(26)21-16(2)23(3)20-10-9-18(13-19(20)21)28-15-17(25)14-24-11-7-5-6-8-12-24/h9-10,13,17,25H,4-8,11-12,14-15H2,1-3H3 |
InChI Key |
IIKRUGSPCFKOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)C)C |
Origin of Product |
United States |
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